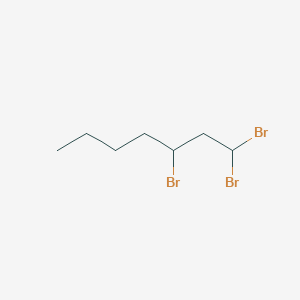![molecular formula C5H15NOSi2 B14348810 N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine CAS No. 92074-06-1](/img/structure/B14348810.png)
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine is a silicon-based compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a methoxy group attached to a dimethylsilyl group, which is further bonded to a dimethylsilanimine moiety. The unique structure of this compound imparts distinct chemical properties, making it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine typically involves the reaction of dimethylchlorosilane with methanol in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which subsequently reacts with ammonia or an amine to yield the desired silanimine compound. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors equipped with precise temperature and pressure controls are employed to ensure consistent product quality. The use of continuous flow reactors and automated systems further streamlines the production process, making it more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the silanimine moiety to a silylamine, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out in organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the methoxy group under basic conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silylamines.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine finds applications in several scientific research areas:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis, facilitating selective reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine exerts its effects involves the formation of stable silicon-oxygen or silicon-nitrogen bonds. These bonds are highly resistant to hydrolysis and oxidation, providing stability to the modified molecules. The compound can also act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Another silicon-based compound used for similar applications but with different reactivity profiles.
Dimethyldichlorosilane: Used in the synthesis of silicone polymers and as a precursor for other silyl compounds.
Methoxytrimethylsilane: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine is unique due to its combination of methoxy and dimethylsilanimine groups, which impart specific reactivity and stability. This makes it particularly valuable for applications requiring selective protection and modification of functional groups in complex molecules.
Eigenschaften
CAS-Nummer |
92074-06-1 |
|---|---|
Molekularformel |
C5H15NOSi2 |
Molekulargewicht |
161.35 g/mol |
IUPAC-Name |
(dimethylsilylideneamino)-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H15NOSi2/c1-7-9(4,5)6-8(2)3/h1-5H3 |
InChI-Schlüssel |
OUFASGJHTMYVSO-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)N=[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


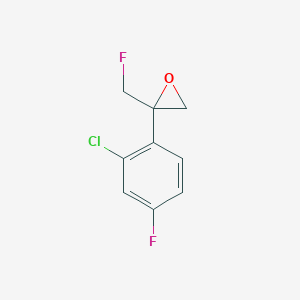

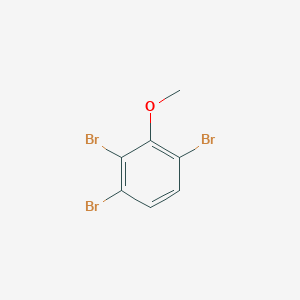



![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)
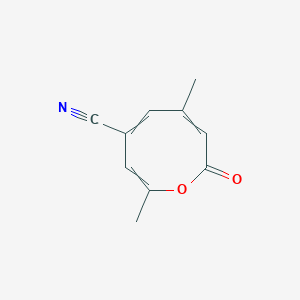

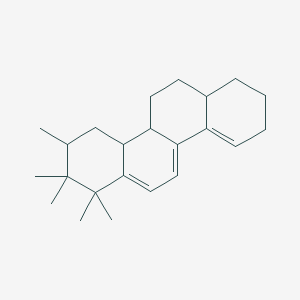
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)


